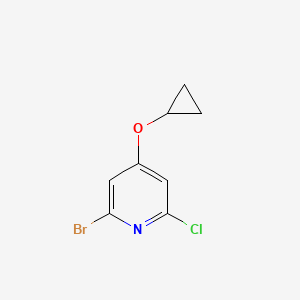
2-Bromo-6-chloro-4-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-4-cyclopropoxypyridine is a heterocyclic compound with the molecular formula C8H8BrClNO. It is a derivative of pyridine, featuring bromine, chlorine, and cyclopropoxy substituents.
Preparation Methods
The synthesis of 2-Bromo-6-chloro-4-cyclopropoxypyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods may involve large-scale reactions using continuous flow processes to ensure consistent quality and efficiency. These methods are optimized to minimize waste and reduce production costs while maintaining the desired chemical properties of the compound .
Chemical Reactions Analysis
2-Bromo-6-chloro-4-cyclopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with potassium permanganate can yield pyridine N-oxide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
2-Bromo-6-chloro-4-cyclopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-cyclopropoxypyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
2-Bromo-6-chloro-4-cyclopropoxypyridine can be compared with other similar compounds, such as:
2-Bromo-6-chloropyridine: This compound lacks the cyclopropoxy group, making it less versatile in certain chemical reactions.
2-Bromo-6-cyclopropoxypyridine: This compound does not have the chlorine substituent, which can affect its reactivity and applications.
Properties
CAS No. |
1243481-35-7 |
|---|---|
Molecular Formula |
C8H7BrClNO |
Molecular Weight |
248.50 g/mol |
IUPAC Name |
2-bromo-6-chloro-4-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H7BrClNO/c9-7-3-6(4-8(10)11-7)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
UQHFZTDHMSKFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3R)-1-(Hydroxyamino)-1-oxo-6-phenylhexan-3-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B14805610.png)
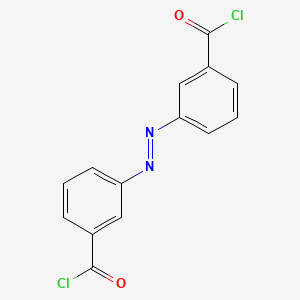
![4-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B14805614.png)


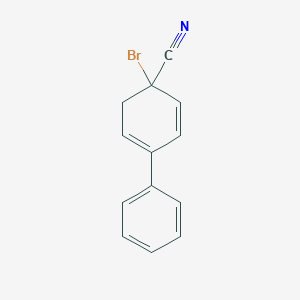
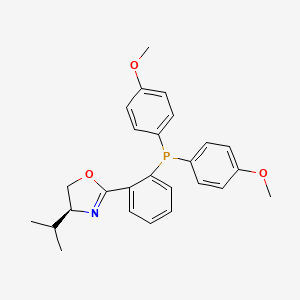
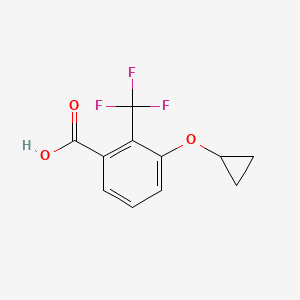
![(4Z)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805647.png)
![4-[(2,4-dinitrophenyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B14805650.png)
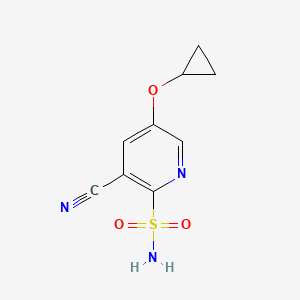
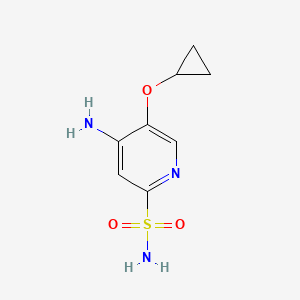
![6-iodo-9H-pyrido[2,3-b]indole](/img/structure/B14805672.png)
![2-(2-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14805689.png)
